

Initial Toxicity and Safety Assessment of p-Tolyl Isobutyrate: A Technical Guide

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Compound of Interest

Compound Name: *p*-Tolyl isobutyrate

Cat. No.: B093224

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isobutyrate (CAS No. 103-93-5) is a synthetic fragrance ingredient with a floral scent, reminiscent of lily and narcissus[1]. It is also used as a flavoring agent in the food industry[2][3]. This technical guide provides a comprehensive overview of the initial toxicity and safety assessment of **p-tolyl isobutyrate**, consolidating available data on its toxicological profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile for potential applications. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes the safety assessment workflow and metabolic pathways.

Physicochemical Properties

p-Tolyl isobutyrate is a colorless to light yellow clear liquid[2]. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C11H14O2	[2][4]
Molecular Weight	178.23 g/mol	[2][4]
Boiling Point	237 °C	[2][3]
Density	0.993 g/mL at 25 °C	[2][3]
Refractive Index	n20/D 1.487	[2]
Water Solubility	Insoluble	[5]
LogP	2.89	[2]

Toxicity Profile

The safety of **p-tolyl isobutyrate** has been evaluated for several endpoints, including acute toxicity, genotoxicity, skin sensitization, and phototoxicity. A summary of the available quantitative data is presented below.

Endpoint	Species	Route	Value	Reference
Acute Toxicity (LD50)	Rat	Oral	4 mL/kg (3.53-4.58 mL/kg)	[2]
Acute Toxicity (LD50)	Rabbit	Dermal	3.97 mL/kg	[2]

For several other toxicological endpoints, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that **p-tolyl isobutyrate** is safe at current levels of use. This assessment utilized the Threshold of Toxicological Concern (TTC) and read-across approaches from structurally similar molecules[6][7].

- Genotoxicity: Based on data from read-across analogs, ethyl p-tolyl carbonate and p-tolyl acetate, **p-tolyl isobutyrate** is not expected to be genotoxic[6][7].
- Repeated Dose Toxicity & Reproductive Toxicity: The systemic exposure to **p-tolyl isobutyrate** is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I

material, indicating a low risk for these endpoints[6][7].

- Skin Sensitization: While limited data exists for **p-tolyl isobutyrate** directly, a human maximization test showed no sensitization reactions[6]. The safety assessment for skin sensitization was completed using the Dermal Sensitization Threshold (DST) for reactive materials, and the exposure is below this threshold[6].
- Phototoxicity/Photoallergenicity: Based on its ultraviolet (UV) spectra, **p-tolyl isobutyrate** is not expected to be phototoxic or photoallergenic[6].

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - historical)

The acute oral toxicity of **p-tolyl isobutyrate** was determined in rats. While the specific study cited was conducted before the guideline was deleted, the principles of OECD 401 involved the following steps:

- Animals: Healthy, young adult rats of a single sex (or both sexes) are used. They are fasted overnight before the administration of the test substance[3].
- Dose Administration: The test substance is administered in a single dose by gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours[3].
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[3].
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy[3].
- Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity was assessed in rabbits. A typical study following OECD Guideline 402 would involve:

- **Animals:** Healthy young adult animals (e.g., rabbits or rats) with healthy, intact skin are used[8][9]. The fur on the dorsal area is clipped 24 hours before the test[8][10].
- **Dose Application:** The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period[9][10].
- **Observation:** Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly[9].
- **Necropsy:** All animals undergo a gross necropsy at the end of the study[9].
- **Data Analysis:** The LD50 is determined.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Although no direct Ames test data is available for **p-tolyl isobutyrate**, its non-genotoxic potential was inferred from read-across analogs. A standard Ames test protocol is as follows:

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli* are used[6][11].
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to simulate metabolism in the liver[11][12].
- **Procedure:** The test substance, bacterial strains, and S9 mix (if used) are combined and plated on a minimal agar medium lacking the required amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have mutated and can now grow in the absence of the essential amino acid) is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies[11].

Human Maximization Test (Magnusson-Kligman Method)

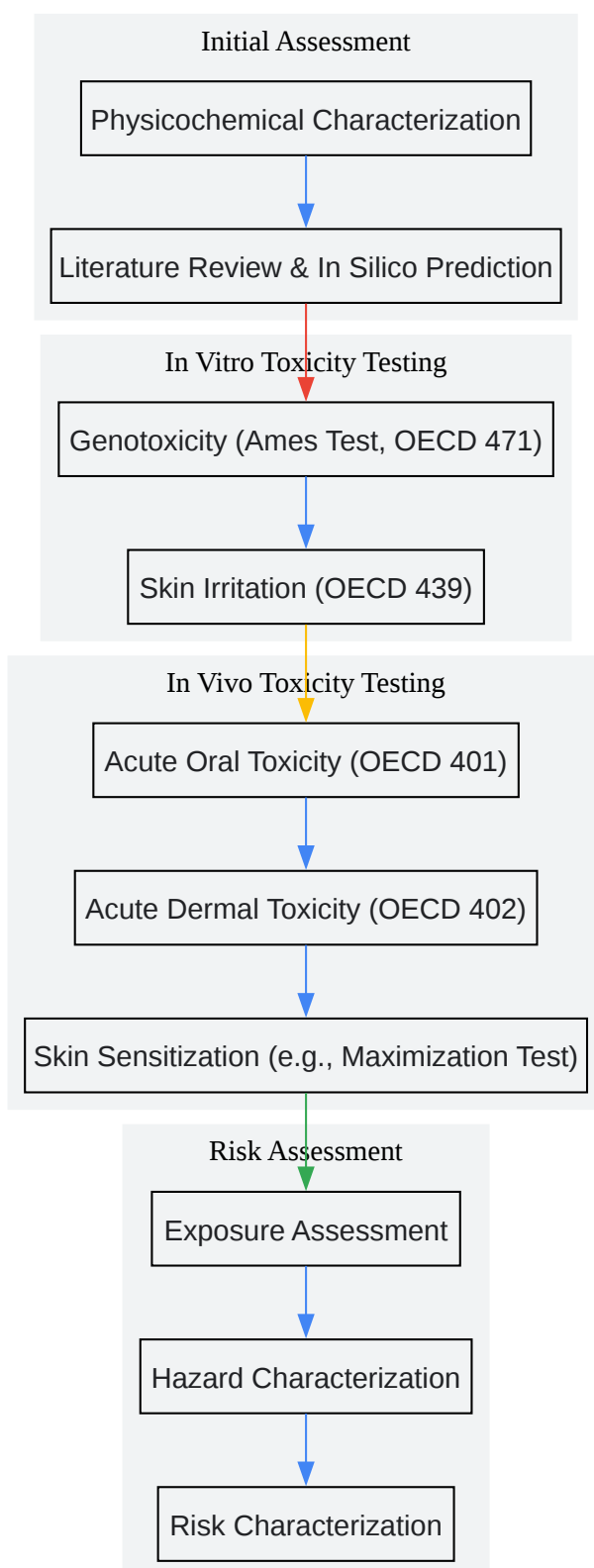
This test is used to assess the skin sensitization potential in humans. The protocol generally involves:

- Induction Phase:
 - Intradermal Induction: The test substance, with and without an adjuvant (like Freund's Complete Adjuvant), is injected intradermally to stimulate an immune response[13].
 - Topical Induction: One week later, the test substance is applied topically to the same site under an occlusive patch for 48 hours[13][14].
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied to a new skin site under an occlusive patch[14].
- Evaluation: The challenge site is examined for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal[14]. The incidence and severity of the reactions determine the sensitization potential.

Visualizations

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the initial safety assessment of a substance like **p-tolyl isobutyrate**.

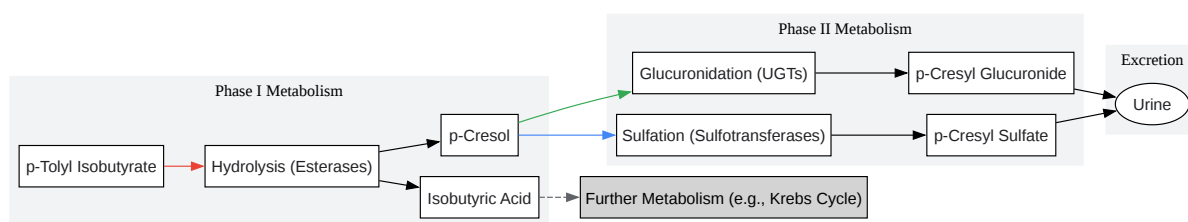


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Caption: A generalized workflow for the safety assessment of a chemical substance.

Proposed Metabolic Pathway of p-Tolyl Isobutyrate

The metabolic fate of **p-tolyl isobutyrate** in the body is predicted to follow the pathway of ester hydrolysis, a common metabolic route for xenobiotics containing an ester group.



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Caption: Proposed metabolic pathway of **p-tolyl isobutyrate** via hydrolysis and subsequent conjugation.

The initial step is the hydrolysis of the ester bond by esterase enzymes, yielding p-cresol and isobutyric acid[4][15][16]. Isobutyric acid can enter endogenous metabolic pathways. p-Cresol, a metabolite of tyrosine produced by intestinal microflora, undergoes Phase II metabolism, primarily through sulfation and glucuronidation, to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine[17][18][19].

Conclusion

Based on the available data, **p-tolyl isobutyrate** exhibits low acute toxicity via oral and dermal routes. While direct data for some endpoints are limited, a comprehensive safety assessment using modern approaches like TTC and read-across suggests a low overall toxicological concern at current exposure levels. The predicted metabolic pathway involves hydrolysis to p-cresol and isobutyric acid, followed by conjugation and excretion of p-cresol. This technical guide provides a foundational understanding of the toxicity and safety profile of **p-tolyl**

isobutyrate for professionals in research and development. Further targeted studies may be beneficial for specific applications requiring a more detailed risk assessment.

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